molecular formula C6H12N2O B1661615 1-[3-(methylamino)azetidin-1-yl]ethanone CAS No. 927390-66-7

1-[3-(methylamino)azetidin-1-yl]ethanone

Cat. No.: B1661615
CAS No.: 927390-66-7
M. Wt: 128.17
InChI Key: ZGBRXGKUSFKIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-N-methylazetidin-3-amine is a heterocyclic compound containing an azetidine ring, which is a four-membered ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-N-methylazetidin-3-amine can be synthesized through several methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . These reactions typically require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods: Industrial production of 1-[3-(methylamino)azetidin-1-yl]ethanone often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid supports like alumina can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-N-methylazetidin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Mechanism of Action

The mechanism of action of 1-[3-(methylamino)azetidin-1-yl]ethanone involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Uniqueness: 1-Acetyl-N-methylazetidin-3-amine is unique due to its specific acetyl and methyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(methylamino)azetidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5(9)8-3-6(4-8)7-2/h6-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBRXGKUSFKIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501274742
Record name 1-[3-(Methylamino)-1-azetidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927390-66-7
Record name 1-[3-(Methylamino)-1-azetidinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927390-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Methylamino)-1-azetidinyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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